2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole
Description
Properties
CAS No. |
21224-37-3 |
|---|---|
Molecular Formula |
C16H14N4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-ylsulfanyl)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)21-9-10-22-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
UNRLFDLJCJWWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Mercaptobenzimidazole
2-Mercaptobenzimidazole is synthesized by condensing o-phenylenediamine with carbon disulfide in alkaline ethanol. A mixture of o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.65 g, 0.1 mol), and carbon disulfide (6.19 mL, 0.1 mol) in 95% ethanol (100 mL) and water (15 mL) is refluxed for 3 hours. After charcoal treatment and acidification with acetic acid, 2-MBI precipitates as white crystals (yield: 98%, mp 300–302°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (95:5 v/v) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 3 hours |
| Yield | 98% |
Double Alkylation with 1,2-Dibromoethane
The bis-sulfanyl bridge is introduced by reacting 2-MBI with 1,2-dibromoethane. In a typical procedure, 2-MBI (1.58 g, 0.01 mol) is dissolved in methanol (30 mL) under ice-cooling, followed by dropwise addition of 1,2-dibromoethane (0.94 mL, 0.01 mol) and triethylamine (1.4 mL, 0.01 mol) to scavenge HBr. The mixture is stirred at room temperature for 12 hours, yielding the target compound after recrystallization from ethanol.
Mechanistic Insights
-
Step 1 : Nucleophilic attack of 2-MBI’s thiol group on 1,2-dibromoethane forms a mono-alkylated intermediate.
-
Step 2 : A second equivalent of 2-MBI reacts with the intermediate, displacing the remaining bromide to form the bis-sulfanyl product.
Optimization Challenges
-
Stoichiometry : Excess 1,2-dibromoethane leads to di-alkylated byproducts.
-
Purification : Recrystallization from ethanol or chloroform is critical to remove unreacted 2-MBI and salts.
Alternative Pathway via Mannich Reaction
A modified route employs the Mannich reaction to introduce the ethyl-sulfanyl spacer.
Synthesis of N-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-N-ethylethanamine
2-MBI (1.58 g, 0.01 mol) reacts with diethylamine (0.73 g, 0.01 mol) and formaldehyde (0.3 mL, 0.01 mol) in methanol under reflux for 3 hours. The product, N-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-ethylethanamine, is isolated as a crystalline solid (yield: 76%, mp 178–180°C).
Spectral Validation
Cyclization to Target Compound
The Mannich base undergoes cyclization with ethyl chloroacetate (1.0 mL, 0.01 mol) in methanol under basic conditions (4 N NaOH). Refluxing for 30 minutes followed by hydrazine hydrate treatment yields the cyclized product, which is subsequently oxidized with POCl₃ to form the bis-benzimidazole.
Reaction Scheme
Yield Comparison
| Step | Yield |
|---|---|
| Mannich Base Formation | 76% |
| Cyclization | 68% |
Solvent-Free Mechanochemical Synthesis
Recent advances highlight solvent-free methods using ball milling to enhance reaction efficiency.
Procedure
2-MBI (3.16 g, 0.02 mol) and 1,2-dibromoethane (0.94 mL, 0.01 mol) are ground in a planetary ball mill (300 rpm, 1 hour). The crude product is washed with cold ethanol to remove unreacted starting material.
Advantages
-
Eco-Friendly : Eliminates solvent use.
-
Time Efficiency : 1 hour vs. 12 hours for solution-phase synthesis.
Limitations
-
Scalability : Limited to small batches due to equipment constraints.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >99% purity for recrystallized batches.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Purity |
|---|---|---|---|---|
| Double Alkylation | 65% | 12 h | High | 98% |
| Mannich Cyclization | 58% | 6 h | Moderate | 95% |
| Mechanochemical | 70% | 1 h | Low | 99% |
Challenges and Mitigation Strategies
-
Byproduct Formation : Excess 1,2-dibromoethane generates mono-alkylated impurities. Mitigated by stoichiometric control and slow reagent addition.
-
Low Solubility : The product’s poor solubility in common solvents complicates purification. Gradient recrystallization (ethanol → chloroform) improves recovery .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : In a study by Luo et al., a series of benzimidazole derivatives showed promising results against human breast cancer cells, with IC50 values indicating potent cytotoxicity .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has been documented against several viral pathogens, including:
- HIV and Hepatitis Viruses : Compounds have demonstrated inhibition of viral replication in vitro. For example, certain derivatives effectively inhibited the secretion of hepatitis B surface antigen (HBsAg) with EC50 values in the low micromolar range .
- Mechanisms : These compounds may interfere with viral entry or replication processes, making them candidates for further antiviral drug development .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been explored against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Studies reveal significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often compare favorably to standard antibiotics like ampicillin .
- Case Study : A recent investigation highlighted that a benzimidazole derivative exhibited MIC values as low as 25 µg/ml against resistant bacterial strains .
Comparative Analysis of Biological Activities
| Activity Type | Examples of Tested Compounds | Notable Findings |
|---|---|---|
| Anticancer | Benzimidazole derivatives | Induced apoptosis in breast cancer cells |
| Antiviral | Benzimidazole analogues | Inhibited HBsAg secretion |
| Antimicrobial | Various benzimidazole compounds | Effective against resistant bacteria |
Mechanism of Action
The mechanism of action of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole rings and sulfanyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
In contrast, imidazole-terminated ethylsulfanyl derivatives (e.g., ) exhibit antiprotozoal activity influenced by hydrophobic and electronic descriptors (chiV1, XAHydrophobicArea). Carbamate or hydrazone side chains (e.g., ) introduce polar groups that improve solubility and target specificity.
Substituent Effects :
- Fluorination (e.g., ) significantly boosts antibacterial potency, with MIC values against E. coli (26.6 µM) surpassing cefotaxime (239.4 µM). The target compound lacks halogenation, which may limit its antibacterial efficacy.
- Methoxy groups (e.g., GMC1 ) enhance anticancer activity by facilitating interactions with hydrophobic pockets in proteins like FKBP52.
Quantitative Structure-Activity Relationship (QSAR) Insights
- Antiprotozoal Activity : For 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, QSAR models (r² = 0.974) highlight the importance of:
- The target compound’s ethylsulfanyl bridge may optimize these descriptors, though imidazole-terminated variants show superior predictive activity .
Antimicrobial and Anticancer Potency
Table 3: Activity Comparison (Selected Compounds)
- The target compound’s lack of fluorination or polar side chains may reduce its antimicrobial potency compared to .
Biological Activity
The compound 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole is a benzimidazole derivative known for its diverse biological activities. This article focuses on its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research findings and case studies.
- Molecular Formula : C16H14N4S
- Molecular Weight : 326.445 g/mol
- CAS Number : 21224-37-3
- Structural Features : The compound contains a benzimidazole core with sulfanyl groups, which are significant for its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the benzimidazole moiety exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study by Birajdar et al. synthesized several benzimidazole derivatives and tested them against common pathogens. The results showed that certain derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin and norfloxacin .
| Compound | Target Pathogen | MIC (μg/ml) | Comparison |
|---|---|---|---|
| Compound 5 | S. aureus | 2 | Equivalent to ciprofloxacin |
| Compound 6 | E. coli | 4 | Better than chloromycin |
Antifungal Activity
Benzimidazole derivatives also exhibit antifungal properties. For instance, compounds have been reported to be effective against Candida albicans and other fungal strains, showcasing their potential in treating fungal infections .
Antiparasitic Activity
The antiparasitic potential of benzimidazole derivatives has been explored, particularly against Entamoeba histolytica. A comparative molecular field analysis (CoMFA) indicated that certain structural modifications could enhance the antiamoebic activity of these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. Research has shown that modifications at specific positions of the benzimidazole ring can significantly influence their pharmacological properties.
Key Findings
- Position 5 Modifications : Increasing steric bulk at this position enhances antiamoebic activity.
- Electron Density : Lower electron density at position 2 correlates with improved biological activity against certain pathogens .
Synthesis of 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole
The synthesis typically involves multi-step reactions starting from readily available benzimidazole precursors. The general synthetic route includes:
- Formation of Sulfanyl Group : Reacting a benzimidazole derivative with an appropriate thiol.
- Alkylation : Introducing an ethyl sulfanyl group through alkylation reactions.
- Purification : The final product is purified through crystallization or chromatography techniques.
Q & A
Q. Experimental design :
- Strain selection : Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Klebsiella pneumoniae), and clinical isolates (e.g., Helicobacter pylori), with metronidazole-resistant controls .
- MIC determination : Broth microdilution (CLSI guidelines) in 96-well plates, with concentrations from 0.06–64 µg/mL. Include positive (ciprofloxacin) and negative (DMSO) controls .
- Data analysis : Calculate MIC90 (minimum concentration inhibiting 90% of strains) using probit regression. For variability, apply ANOVA with post-hoc Tukey tests to compare log-transformed MIC values across strains .
Contradictions : Discrepancies in MIC values between studies may arise from differences in inoculum size (±0.5 McFarland) or growth media (Mueller-Hinton vs. agar). Normalize results using internal standards and report geometric means .
Advanced: How can crystallographic data contradictions (e.g., twinned crystals or disordered moieties) be resolved during refinement?
Q. Challenges :
- Twinning : Common in benzimidazole derivatives due to flexible sulfanyl groups. Use SHELXL’s TWIN/BASF commands to model twinning fractions (e.g., 0.25–0.75) .
- Disorder : For example, rotational disorder in ethylsulfanyl chains. Split positions (PART -1, 0.5 occupancy) and refine with SIMU/SADI restraints to maintain bond geometry .
- High-resolution data : For d-spacings < 0.8 Å, anisotropic refinement and Hirshfeld surface analysis validate electron density maps .
Validation : Rint < 0.05 and CC/CCweak > 0.9 in XPREP ensure data quality. Compare to analogous structures (e.g., CCDC entries) to confirm bond-length deviations (±0.02 Å) .
Advanced: What strategies mitigate resistance development in antimicrobial studies, and how are pharmacokinetic parameters optimized?
Q. Resistance mitigation :
- Combination therapy : Test synergy with metronidazole or clarithromycin using fractional inhibitory concentration (FIC) indices. FIC ≤ 0.5 indicates synergy .
- Resistance rate assays : Serial passage in sub-MIC concentrations for 20 generations. Resistance frequencies < 10<sup>−9</sup> are clinically acceptable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
